methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate
Description
Methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzoate ester linked to a sulfamoyl group, which is further substituted with a cyclopropyl and hydroxypropyl moiety. The unique structure of this compound allows it to participate in diverse chemical reactions and exhibit specific biological activities.
Properties
IUPAC Name |
methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-14(17,11-5-6-11)9-15-21(18,19)12-7-3-10(4-8-12)13(16)20-2/h3-4,7-8,11,15,17H,5-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPMJVNTQATLPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Sulfamoyl Intermediate: The reaction begins with the sulfonation of benzoic acid to form 4-sulfamoylbenzoic acid.
Esterification: The 4-sulfamoylbenzoic acid is then esterified with methanol in the presence of an acid catalyst to yield methyl 4-sulfamoylbenzoate.
Substitution Reaction: The final step involves the nucleophilic substitution of the sulfamoyl group with 2-cyclopropyl-2-hydroxypropylamine under basic conditions to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted sulfamoyl derivatives.
Scientific Research Applications
Methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as cytosolic phospholipase A2α, which plays a role in inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular pathways.
Industrial Applications: It is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. For example, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
Comparison with Similar Compounds
Conclusion
Methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate is a versatile compound with significant potential in medicinal chemistry and industrial applications. Its unique structure allows it to participate in various chemical reactions and exhibit specific biological activities, making it a valuable compound for scientific research and industrial processes.
Biological Activity
Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal research.
Chemical Structure and Synthesis
This compound features a benzoate ester linked to a sulfamoyl group, which is further substituted with a cyclopropyl and hydroxypropyl moiety. The synthesis typically involves several steps:
- Formation of the Sulfamoyl Intermediate : The process begins with the sulfonation of benzoic acid to yield 4-sulfamoylbenzoic acid.
- Esterification : This intermediate is esterified with methanol using an acid catalyst to produce methyl 4-sulfamoylbenzoate.
- Nucleophilic Substitution : The final step involves nucleophilic substitution where the sulfamoyl group is replaced by 2-cyclopropyl-2-hydroxypropylamine under basic conditions.
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with specific molecular targets. One notable mechanism involves its role as an inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. By binding to the active site of cPLA2α, this compound inhibits the release of arachidonic acid from phospholipids, subsequently reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Summary of Biological Activities
| Activity | Mechanism | Effect |
|---|---|---|
| Inhibition of cPLA2α | Binds to active site, blocking arachidonic acid release | Reduces inflammation |
| Anticancer Potential | May exhibit cytotoxic effects against various cancer cell lines | Potential for cancer treatment |
| Antimicrobial Properties | Under investigation for activity against bacterial and fungal strains | Possible therapeutic applications |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in medicinal chemistry:
- Anticancer Activity : Research indicates that compounds similar to this compound show significant cytotoxicity against cancer cell lines such as MCF-7 and A549, with IC50 values suggesting potent inhibitory effects comparable to established chemotherapeutics like doxorubicin .
- Anti-inflammatory Properties : The inhibition of cPLA2α has been linked to reduced inflammatory responses in cellular models, suggesting that this compound could be beneficial in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary investigations are being conducted to evaluate the antimicrobial properties of this compound against various pathogens, which could lead to new therapeutic agents for treating infections.
Comparison with Related Compounds
This compound can be compared with other sulfamoyl derivatives:
| Compound Type | Mechanism | Potency |
|---|---|---|
| Naphthyl-substituted Sulfamoyl | Varies based on substituents; affects potency | Moderate to high |
| Phenylpropanoic Acid Derivatives | Similar mechanism; different pharmacokinetics | Variable |
Q & A
Basic Research: What are the recommended synthetic pathways for methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sulfonylation of the benzoate precursor followed by coupling with 2-cyclopropyl-2-hydroxypropylamine. Key steps include:
- Sulfonylation: React methyl 4-chlorosulfonylbenzoate with cyclopropanol derivatives under anhydrous conditions (e.g., DMF, 0–5°C) to minimize side reactions.
- Amine Coupling: Use a two-phase system (e.g., dichloromethane/water) with a base (e.g., NaHCO₃) to facilitate nucleophilic substitution.
- Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >98% purity. Monitor intermediates via TLC and confirm final product identity via and HRMS .
Basic Research: Which analytical techniques are most effective for characterizing the physicochemical properties of this compound?
Methodological Answer:
- Structural Elucidation: Use (500 MHz, DMSO-d₆) to confirm proton environments, particularly the cyclopropyl and hydroxypropyl groups. and DEPT-135 can clarify quaternary carbons.
- Purity Assessment: HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient, UV detection at 254 nm) with retention time comparison to standards.
- Thermal Stability: Differential scanning calorimetry (DSC) at 10°C/min under nitrogen to identify melting points and decomposition temperatures .
Advanced Research: How can researchers design experiments to evaluate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., trypsin-like proteases) with varying substrate concentrations (0.1–10 μM) to determine IC₅₀ and mechanism (competitive/non-competitive).
- Binding Studies: Surface plasmon resonance (SPR) with immobilized targets to measure association/dissociation rates.
- Controls: Include positive inhibitors (e.g., leupeptin for proteases) and validate results across replicates (n=6) to account for instrument variability .
Advanced Research: What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Variable Standardization: Ensure consistent assay conditions (pH, temperature, solvent DMSO concentration ≤0.1%).
- Meta-Analysis: Compare studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line differences in cytotoxicity assays).
- Orthogonal Validation: Confirm activity via unrelated methods (e.g., cell viability assays vs. enzymatic activity measurements) .
Advanced Research: How can environmental fate studies be structured to assess the compound’s persistence and ecotoxicity?
Methodological Answer:
- Degradation Pathways:
- Hydrolysis: Incubate at pH 3, 7, and 9 (25–50°C) for 28 days, analyzing breakdown products via LC-MS/MS.
- Photolysis: Expose to UV light (λ=254 nm) in aqueous solutions, monitoring degradation kinetics.
- Ecotoxicology:
- Algal Toxicity: Follow OECD Guideline 201 with Raphidocelis subcapitata, measuring growth inhibition over 72 hours.
- Microcosm Studies: Simulate soil/water systems to evaluate bioaccumulation in Daphnia magna .
Advanced Research: What computational approaches predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
Methodological Answer:
- QSAR Modeling: Use tools like Schrödinger’s QikProp to estimate logP, Caco-2 permeability, and CYP450 inhibition.
- Molecular Dynamics (MD): Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots.
- Toxicity Prediction: Apply DEREK Nexus to flag structural alerts (e.g., sulfonamide-related hypersensitivity) .
Advanced Research: How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Formulation Strategies:
- Co-Solvents: Test PEG-400/water mixtures (10–40% v/v) to enhance solubility.
- Nanoparticle Encapsulation: Use PLGA nanoparticles (size <200 nm) prepared via emulsion-solvent evaporation.
- Pharmacokinetics: Conduct single-dose studies in rodents (IV and oral administration) with LC-MS/MS plasma analysis to calculate bioavailability (F%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
